Cas no 969-99-3 (Chlorpromazine Sulfoxide)

Chlorpromazine Sulfoxide structure
Chlorpromazine Sulfoxide structure
Product Name:Chlorpromazine Sulfoxide
CAS-Nr.:969-99-3
MF:C17H19ClN2OS
MW:334.863561868668
MDL:MFCD01706964
CID:804407
PubChem ID:70413
Update Time:2025-06-06

Chlorpromazine Sulfoxide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 10H-Phenothiazine-10-propanamine,2-chloro-N,N-dimethyl-, 5-oxide
    • Chlorpromazine Sulfoxide
    • 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
    • CHLORPROMAZINE SULFOXIDE, BP STANDARD
    • Chloropromazine sulfoxide
    • Chlorpromazine sulphoxide
    • Chlorpromazine-S-oxide
    • Chlorpromazine-S-oxyd
    • Opromazin
    • Opromazine
    • Oxychlorpromazine
    • Secotil
    • Transedon
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1- amine S-oxide
    • Phenothiazine, 2-chloro-10-[3-(dimethylamino)propyl]-, 5-oxide (6CI, 8CI)
    • Aminazin sulfoxide
    • Ba 2835
    • Chlorpromazine 5-oxide
    • Chlorpromazine 5-sulfoxide
    • Chlorpromazine S-oxide
    • NSC 170990
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulphoxide)
    • 969-99-3
    • Chlorpromazine Sulphoxide 1.0 mg/ml in Methanol
    • BRD-A94494639-001-01-6
    • 2-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE 5-OXIDE
    • WLN: T C666 BN ISJ B3N1&1 EG IO
    • 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-5-oxide
    • Phenothiazine, oxide
    • SCHEMBL1155596
    • CHEMBL823
    • 5293 RP
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
    • CPZ-SO
    • 016U10PN9N
    • Sulfoxide of chlorpromazine
    • 2-chloro-10-[3-(dimethylamino)propyl]-5lambda4-phenothiazin-5(10H)-one
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, oxide
    • 10-(GAMMA-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
    • BA-2835
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, sulfoxide
    • 3-(2-Chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine #
    • 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine
    • 2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
    • NSC170990
    • 5-Oxychlorpromazine
    • 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine-5-oxide
    • Q27216080
    • BRN 0307255
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide
    • NSC-170990
    • DTXSID40871817
    • 10-(.GAMMA.-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulfoxide)
    • 10-(.gamma.-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
    • 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
    • EN300-262069
    • UNII-016U10PN9N
    • NS00001061
    • 10H-Phenothiazine-10-propanamine,N-dimethyl-, 5-oxide
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • NP 956
    • BDBM50408507
    • CHEBI:125461
    • 10-(gamma-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
    • Chlorpromazine sulfoxide hydrochloride
    • OPROMAZINE [MI]
    • CPZ-O
    • 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine 5-oxide
    • Chlorpromazine EP Impurity A
    • 4-27-00-01312 (Beilstein Handbook Reference)
    • MDL: MFCD01706964
    • Inchi: 1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
    • InChI-Schlüssel: QEPPAOXKZOTMPM-UHFFFAOYSA-N
    • Lächelt: O=S1C2C(=CC(=CC=2)Cl)N(CCCN(C)C)C2C1=CC=CC=2

Berechnete Eigenschaften

  • Genaue Masse: 334.09100
  • Monoisotopenmasse: 334.090662
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 406
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topologische Polaroberfläche: 42.8

Experimentelle Eigenschaften

  • Dichte: 1.35
  • Schmelzpunkt: 115°
  • Siedepunkt: 502.6°Cat760mmHg
  • Flammpunkt: 257.8°C
  • Brechungsindex: 1.687
  • PSA: 42.76000
  • LogP: 4.84060

Chlorpromazine Sulfoxide Sicherheitsinformationen

Chlorpromazine Sulfoxide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
C424755-25mg
Chlorpromazine Sulfoxide
969-99-3
25mg
$ 190.00 2023-09-08
TRC
C424755-250mg
Chlorpromazine Sulfoxide
969-99-3
250mg
$ 1478.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000507
Chlorpromazine Sulfoxide
969-99-3 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP467
Chlorpromazine sulfoxide
969-99-3 British Pharmacopoeia (BP) Reference Standard
¥2822.46 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000507
969-99-3
¥1556.7 2023-01-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP467
969-99-3
50MG
¥2703.82 2023-01-06
Enamine
EN300-262069-0.05g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.05g
$572.0 2024-06-18
Enamine
EN300-262069-0.1g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.1g
$600.0 2024-06-18
Enamine
EN300-262069-0.25g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.25g
$627.0 2024-06-18
Enamine
EN300-262069-0.5g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.5g
$654.0 2024-06-18

Chlorpromazine Sulfoxide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile
1.2 Solvents: Dichloromethane
Referenz
Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation
Bosch, Eric; Kochi, Jay K., Journal of the Chemical Society, 1995, (1995), 1057-64

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: 2,2,2-Trifluoroethanol
Referenz
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)
Metrangolo, Pierangelo; Novo, Barbara; Resnati, Giuseppe, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-7

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Water
Referenz
Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid
Owens, Margart L.; Juenge, Eric C.; Poklis, Alphonse, Journal of Pharmaceutical Sciences, 1989, 78(4), 334-6

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Chemical modifications of N,N-dimethylalkylamino-substituted 2-chlorophenothiazine and their electrochemical behavior
Hayashi, Hideki; Ogawa, Tadashi; Koizumi, Take-aki, Heterocycles, 2022, 104(4), 689-706

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ferric nitrate Solvents: Acetic acid ;  3 h, rt
Referenz
Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O
Liu, Kai; Meng, Jiaolong; Jiang, Xuefeng, Organic Process Research & Development, 2023, 27(7), 1198-1202

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Determination of iron(II) in pharmaceuticals using chlorpromazine hydrochloride as a redox indicator
Al-Rikabi, A. M. K.; Al-Jabri, F. M.; Hasoon, S. J., Analytical Letters, 1989, 22(15), 3003-9

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
The determination of chlorpromazine, related impurities and degradation products in pharmaceutical dosage forms
Chagonda, Lameck F. S.; Millership, Jeffrey S., Journal of Pharmaceutical and Biomedical Analysis, 1989, 7(3), 271-8

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Studies on phenothiazines. Part 2. Synthesis of several N-10-substituted phenothiazine sulfoxides and their spectroscopic characteristics
Kreyenbuehl, B.; Joshi, R. K.; Perlia, X., Pharmaceutica Acta Helvetiae, 1978, 53(8), 248-52

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid ,  Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Referenz
Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolites
Kigondu, Elizabeth M.; Njoroge, Mathew; Singh, Kawaljit; Njuguna, Nicholas; Warner, Digby F.; et al, MedChemComm, 2014, 5(4), 502-506

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Ferric nitrate ;  3 h, rt
Referenz
Preparation of sulfoxide compound from thioether by catalytic oxidation
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Peroxyadipic acid Solvents: Water ;  15 min, rt
Referenz
A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method
Kovalenko, V. S. ; Blazheyevskiy, M. Ye. ; Merzlikin, S. I., Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Perchloric acid Catalysts: (OC-6-11)-Hexachloroiridate(2-) Solvents: Water ;  48 h, rt
Referenz
Spectrophotometric Kinetic and Mechanistic Investigation of Chlorpromazine Radical Cation with Hexachloroiridate (IV) in Catalyzed Aqueous Acid Medium
Sailani, Riya, ChemistrySelect, 2021, 6(33), 8472-8479

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate Solvents: Water ;  20 °C
Referenz
Spectrophotometric determination of chlorpromazine hydrochloride as its sulfoxide obtained with peroxymonosufate
Shlusar, O. I.; Blazheevskiy, M. Ye., Visnik Farmatsii, 2012, (1), 51-53

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: Trichlorofluoromethane
Referenz
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-
Metrangolo, Pierangelo; Novo, Barbara; Resnati, Giuseppe, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Laser irradiated phenothiazines: New potential treatment for COVID-19 explored by molecular docking
Udrea, Ana-Maria; Avram, Speranta; Nistorescu, Simona; Pascu, Mihail-Lucian; Romanitan, Mihaela Oana, Journal of Photochemistry and Photobiology, 2020, (2020),

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Preparative Microfluidic Electrosynthesis of Drug Metabolites
Stalder, Romain; Roth, Gregory P., ACS Medicinal Chemistry Letters, 2013, 4(11), 1119-1123

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver-A comparison with other phenothiazines
Wojcikowski, Jacek; Boksa, Jan; Daniel, Wladyslawa A., Biochemical Pharmacology, 2010, 80(8), 1252-1259

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Use of ultraviolet spectroscopy to detect phenothiazine derivatives in chemical and toxicological studies of biological material
Salomatin, E. M., Farmatsiya (Moscow, 1987, 36(5), 34-40

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Studies on the effect of chlorpromazine and its derivatives on locomotor activity in mice
Horng, Tzyy Show; Lin, Jen Kun, Taiwan Yaoxue Zazhi, 1983, 35(2), 190-7

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: L-Ascorbic acid ,  Acetic acid ,  Sodium acetate ,  Trisodium EDTA ,  Manganese diacetate ,  Oxygen ,  Ferrous sulfate heptahydrate Solvents: Water ;  2 h, pH 4, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8.5
Referenz
Synthesis of potential drug metabolites by a modified Udenfriend reaction
Slavik, Roger; Peters, Jens-Uwe; Giger, Rudolf; Buerkler, Markus; Bald, Eric, Tetrahedron Letters, 2011, 52(7), 749-752

Chlorpromazine Sulfoxide Raw materials

Chlorpromazine Sulfoxide Preparation Products

Chlorpromazine Sulfoxide Verwandte Literatur

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